N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C19H17N5O2S and a molecular weight of 379.44 g/mol. This compound features a naphthalene sulfonamide group linked to a pyrazine ring, which is further connected to a pyrazole ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the pyrazole and pyrazine rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulfonamide group, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s heterocyclic structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrazine rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity . The sulfonamide group can also participate in binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the presence of the naphthalene sulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-24-13-15(11-22-24)19-17(20-9-10-21-19)12-23-27(25,26)18-8-4-6-14-5-2-3-7-16(14)18/h2-11,13,23H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPXMGRFSVXIFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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